Molecular Weight & Lipophilicity Comparison
6-Ethynyl-1-isobutyl-1H-indole differs from its closest analogs, 6-ethynyl-1-methyl-1H-indole and 1-ethyl-6-ethynyl-1H-indole, primarily in the size and lipophilicity of its N1-substituent. While direct LogP data is unavailable for the target compound, its molecular weight (197.27 g/mol) is notably higher than the methyl analog (155.2 g/mol) and the ethyl analog (169.22 g/mol) . This increase in molecular weight and carbon content is strongly correlated with increased lipophilicity, which is a critical parameter in drug design affecting membrane permeability and non-specific binding .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 197.27 g/mol |
| Comparator Or Baseline | 6-Ethynyl-1-methyl-1H-indole: 155.2 g/mol; 1-Ethyl-6-ethynyl-1H-indole: 169.22 g/mol |
| Quantified Difference | Target compound MW is +42.07 g/mol (27% heavier) vs. methyl analog, and +28.05 g/mol (16% heavier) vs. ethyl analog. |
| Conditions | Data retrieved from vendor specifications for pure compounds. |
Why This Matters
For procurement in SAR campaigns, the distinct physicochemical profile of the isobutyl derivative provides a specific data point for understanding the impact of steric bulk and lipophilicity on a target of interest.
